9-Anthracenemethanol

Biochemistry Drug Discovery Fluorescence Quenching

Choose 9-Anthracenemethanol (CAS 1468-95-7) for its unique, quantifiable advantages in research and manufacturing. Its weakest HSA binding minimizes background in bioassays, while its moderated Diels-Alder reactivity provides a wider processing window for precision polymer synthesis. Secure this functionalizable building block for lactone cascades, stimuli-responsive materials, and caged compound development.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
CAS No. 1468-95-7
Cat. No. B072535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Anthracenemethanol
CAS1468-95-7
Synonyms9-hydroxymethylanthracene
9-OHMA
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2CO
InChIInChI=1S/C15H12O/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10H2
InChIKeyJCJNNHDZTLRSGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Anthracenemethanol (CAS 1468-95-7): Technical Overview for Procurement and Research Applications


9-Anthracenemethanol (CAS 1468-95-7) is an anthracene derivative characterized by a reactive hydroxymethyl group at the 9-position, making it a versatile building block in organic synthesis and materials science [1]. It exists as a colorless to light yellow solid with a melting point between 158-165°C and is soluble in common organic solvents like methanol (50 mg/mL) and chloroform (20 mg/mL) . Its primary synthetic utility stems from its dual role as both a fluorescent probe and a functionalizable precursor for creating complex molecular architectures via Diels-Alder reactions, polymer initiation, and bioconjugation [1].

Why Substitute 9-Anthracenemethanol? Understanding Performance Gaps in Analogues


Direct substitution of 9-Anthracenemethanol with other 9-substituted anthracenes (e.g., 9-anthraldehyde, 9-anthracenecarboxylic acid) or anthracene itself is not chemically viable for many applications due to fundamental differences in reactivity, binding characteristics, and photophysical behavior. For instance, the hydroxymethyl group enables specific lactone formation in Diels-Alder cascades [1] and acts as a handle for creating polymer initiators . Critically, studies show that 9-Anthracenemethanol exhibits the *weakest* binding affinity to human serum albumin compared to its acidic and aldehyde analogs [2], a property that is quantitatively beneficial for specific bioassays where low background interference is desired. Furthermore, its reaction rate in Diels-Alder cycloadditions is approximately one order of magnitude slower than the more reactive 9,10-Anthracenedimethanol [3], but this moderated reactivity is often preferred for controlled polymerization or step-wise synthesis where excessive speed leads to side reactions. Using an unoptimized analog would result in either complete lack of functionality (e.g., no lactone formation) or drastically altered performance metrics, as detailed in the quantitative evidence below.

Quantitative Performance Evidence: 9-Anthracenemethanol vs. Closest Structural Analogs


9-Anthracenemethanol Exhibits the Weakest Albumin Binding Affinity Among 9-Substituted Anthracene Derivatives

In a head-to-head comparison of binding affinities for human serum albumin (HSA), 9-Anthracenemethanol was found to have the lowest association constant among its oxy-derivative analogs [1]. This quantitative difference is critical for applications requiring a fluorescent probe with minimal non-specific protein interaction, as stronger binding can alter pharmacokinetic profiles or increase background signal.

Biochemistry Drug Discovery Fluorescence Quenching

9-Anthracenemethanol's Diels-Alder Reaction Rate is One Order of Magnitude Slower Than 9,10-Anthracenedimethanol

When compared to the bifunctional analog 9,10-Anthracenedimethanol, 9-Anthracenemethanol demonstrates a significantly slower reaction rate in Diels-Alder cycloadditions with dienophiles like maleic anhydride [1]. This differential reactivity is a key procurement consideration: the mono-functional compound allows for greater control in step-wise polymerizations and prevents rapid, uncontrolled cross-linking.

Organic Synthesis Polymer Chemistry Reaction Kinetics

9-Anthracenemethanol-Derived Esters Serve as Quantitatively Defined Fluorescent Phototriggers for Biomolecular Release

Esters derived from 9-Anthracenemethanol function as fluorescent phototriggers with well-characterized quantum yields for both fluorescence emission and photoreaction [1]. This dual functionality—enabling both visualization and controlled release—is a unique differentiator compared to simple alkyl or benzyl ester phototriggers that lack the anthracene's intrinsic fluorescence.

Chemical Biology Photochemistry Drug Delivery

9-Anthracenemethanol Enables Unique Tandem Diels-Alder/Lactonization Cascade for Regiospecific Synthesis

Unlike anthracene or 9-anthracenecarboxaldehyde, the 9-hydroxymethyl group of 9-Anthracenemethanol participates in an intramolecular cyclization after the initial Diels-Alder step, forming a lactone derivative [1]. This specific reactivity profile allows for the synthesis of regiospecific adducts that are inaccessible using other 9-substituted anthracenes.

Organic Synthesis Methodology Anthracene Chemistry

9-Anthracenemethanol Acts as a Defined Co-Initiator for Controlled Ring-Opening Polymerizations

In the presence of specific catalysts (e.g., zinc complexes or alumoxane), 9-Anthracenemethanol serves as an effective co-initiator for the ring-opening polymerization (ROP) of cyclic esters like L-lactide and ε-caprolactone [REFS-1, REFS-2]. This contrasts with anthracene itself, which lacks the hydroxyl group necessary for initiation, and highlights its value in synthesizing well-defined, end-functionalized polyesters.

Polymer Science Catalysis Materials Chemistry

Validated Application Scenarios for 9-Anthracenemethanol in Research and Development


Development of Low-Background Fluorescent Probes for Biological Matrices

Given its uniquely weak binding affinity for human serum albumin (HSA) compared to other 9-substituted anthracenes [1], 9-Anthracenemethanol is the preferred starting material for synthesizing fluorescent probes intended for use in complex biological fluids. This property minimizes non-specific protein binding, thereby reducing background fluorescence interference and improving the signal-to-noise ratio in assays such as fluorescence quenching, cellular imaging, and drug-protein interaction studies.

Precursor for Controlled Polymer Architectures via Dual Diels-Alder and Ring-Opening Polymerization

9-Anthracenemethanol is ideally suited for the synthesis of complex, stimuli-responsive polymers. Its hydroxymethyl group enables its use as a co-initiator in the ring-opening polymerization of lactides and caprolactones , while its anthracene core can undergo controlled, albeit slower, Diels-Alder reactions for post-polymerization modification or cross-linking [2]. This slower Diels-Alder kinetics, compared to 9,10-Anthracenedimethanol, provides a wider processing window for fabricating materials like self-healing hydrogels, degradable networks, and precision drug delivery vehicles.

Synthesis of Fluorogenic 'Caged' Compounds for Spatiotemporal Release Studies

This compound is a critical precursor for creating novel fluorescent phototriggers [3]. By esterifying 9-Anthracenemethanol with a biomolecule of interest (e.g., a carboxylic acid-containing drug or amino acid), researchers can create a 'caged' compound that is inactive until irradiated with light (~386 nm). The photorelease of the active biomolecule occurs with quantum yields (φPR) of 0.067-0.426 and can be tracked in real-time due to the inherent fluorescence of the anthracene moiety (φf = 0.01-0.09). This dual functionality is invaluable for studying cellular signaling pathways and developing light-activated therapeutics.

Regiospecific Synthesis of Anthracene Derivatives via Tandem Diels-Alder/Lactonization

For synthetic chemists, 9-Anthracenemethanol offers a unique synthetic handle for achieving regiospecificity in Diels-Alder reactions with acetylene dicarboxylates [4]. The initial cycloaddition is followed by an intramolecular attack of the 9-hydroxymethyl group on a newly formed ester, creating a lactone intermediate. This lactone can be selectively opened with various alcohols to yield a regiospecific final adduct. This tandem process allows for the construction of complex anthracene-based scaffolds that are difficult or impossible to access using simpler anthracene analogs, streamlining the synthesis of novel materials and pharmaceutical intermediates.

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